2,4-Diethynylthiophene

Electronic Structure Photoelectron Spectroscopy Conjugated Materials

2,4-Diethynylthiophene (CAS 153143-05-6) is a heterocyclic building block featuring a thiophene core functionalized with ethynyl groups at the 2- and 4-positions. It is employed as a monomer for synthesizing conjugated polymers and macrocycles in materials science and as a precursor in organic electronics research.

Molecular Formula C8H4S
Molecular Weight 132.18
CAS No. 153143-05-6
Cat. No. B587956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethynylthiophene
CAS153143-05-6
SynonymsThiophene, 2,4-diethynyl- (9CI)
Molecular FormulaC8H4S
Molecular Weight132.18
Structural Identifiers
SMILESC#CC1=CC(=CS1)C#C
InChIInChI=1S/C8H4S/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H
InChIKeyJHFWBSLNSAIXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethynylthiophene CAS 153143-05-6 for Advanced Materials Research and Organic Electronics Procurement


2,4-Diethynylthiophene (CAS 153143-05-6) is a heterocyclic building block featuring a thiophene core functionalized with ethynyl groups at the 2- and 4-positions. It is employed as a monomer for synthesizing conjugated polymers and macrocycles in materials science and as a precursor in organic electronics research [1]. The substitution pattern imparts a specific electronic structure that distinguishes it from other regioisomeric diethynylthiophenes, a property confirmed by photoelectron spectroscopy [2].

Why 2,4-Diethynylthiophene CAS 153143-05-6 Cannot Be Replaced by Other Diethynylthiophene Isomers in Conjugated Material Design


Regioisomers of diethynylthiophene (2,3-, 2,4-, 2,5-, and 3,4-substituted) are not interchangeable building blocks due to divergent electronic structures, reactivity profiles, and the resulting properties of derived polymers and macrocycles. Photoelectron spectroscopy confirms that the 2,4-isomer possesses a distinct molecular orbital configuration compared to its regioisomers, which directly impacts its behavior in cross-coupling and cyclization reactions [1]. Substituting a different isomer would lead to altered conjugation pathways, different cyclization outcomes, and unpredictable material performance, as evidenced by comparative studies on gold-catalyzed cyclization [2] and the synthesis of porphyrinoid hybrids [3].

Quantitative Differentiation of 2,4-Diethynylthiophene CAS 153143-05-6 Against Regioisomers and Alternative Building Blocks


Distinct Electronic Structure of 2,4-Diethynylthiophene Versus Regioisomers via Photoelectron Spectroscopy

The electronic structure of 2,4-diethynylthiophene is quantifiably distinct from its regioisomers. He I and He II photoelectron (PE) spectra of all isomeric mono- and diethynylthiophenes were recorded and analyzed, confirming that the substitution pattern governs the interaction between the thiophene π-system and ethynyl π-orbitals [1]. The spectrum of the 2,4-isomer displays unique ionization bands compared to the 2,3-, 2,5-, and 3,4-isomers. These differences are attributable to the specific electronic coupling enabled by the 2,4-substitution, which directly influences the HOMO energy levels and, consequently, the optoelectronic properties of derived polymers [1].

Electronic Structure Photoelectron Spectroscopy Conjugated Materials

Regioisomer-Dependent Reactivity in Gold-Catalyzed Diyne Cyclization: 2,4- vs 3,4-Diethynylthiophene

The substitution pattern on the thiophene ring dictates the outcome of gold-catalyzed diyne cyclization. While the 3,4-diethynylthiophene isomer undergoes a dual-gold catalyzed cyclization to generate pentaleno[c]thiophenes via gold–vinylidenes and C–H bond activation [1], the 2,4-diethynylthiophene isomer follows a distinct reaction pathway under identical catalytic conditions, leading to different products due to the altered electronic environment and steric constraints imposed by the 2,4-substitution pattern [1]. This demonstrates that the 2,4-isomer is not a drop-in replacement for other diethynylthiophenes in cyclization reactions.

Gold Catalysis Diyne Cyclization Reaction Selectivity

Polymer Solar Cell Efficiency Enhancement Using 2,4-Diethynylthiophene-Based Triblock Copolymer Compatibilizer

Poly(diethynylthiophene) (PDET) synthesized from diethynylthiophene precursors (including the 2,4-isomer) via Hay coupling polycondensation retains terminal alkynes for further functionalization [1]. When used as a building block for a coil–rod–coil triblock copolymer (P1), the addition of 1 wt% P1 as a compatibilizer in all-polymer solar cells increased the power conversion efficiency (PCE) from 5.90% to 6.24%, a relative improvement of approximately 6% [1]. In contrast, the addition of 1 wt% of the parent PDET polymer alone decreased the PCE [1]. This demonstrates that the 2,4-diethynylthiophene-derived triblock copolymer offers a quantifiable performance advantage in photovoltaic devices, whereas the homopolymer does not.

Polymer Solar Cells Power Conversion Efficiency Compatibilizer

Divergent Macrocycle Synthesis: 2,4- vs 2,5-Diethynylthiophene in Porphyrinoid Hybrids

In the stepwise synthesis of novel porphyrinoid hybrids, the choice of diethynylthiophene isomer determines the macrocycle architecture. Using 2,5-diethynylthiophene under copper-free Sonogashira cross-coupling conditions with benzamidine led to the successful formation of bisaminoisoindoline thiophene intermediates and the target macrocycles [1]. When 2,4-diethynylthiophene was employed as the starting material, it enabled the synthesis of isomeric macrocycles (S-confused, cis-diazatribenzothiophenyl porphyrins) [2]. The modification of the substitution position (2,4 vs 2,5) was specifically investigated for its effect on the macrocycle's properties [2]. This demonstrates that the 2,4-isomer provides access to a distinct class of macrocyclic structures not obtainable with the 2,5-isomer.

Macrocycle Synthesis Porphyrinoids Sonogashira Coupling

Enhanced Thermal Stability and Optical Properties in Dithienylethene Derivatives: Thiophene vs Furan and Other Heteroatoms

For diarylethene derivatives used in photochromic applications, the heteroatom in the aryl ring significantly influences performance. A systematic DFT/TD-DFT study demonstrated that diarylethene derivatives with two thiophene rings (dithienylethenes) exhibit longer absorption wavelengths, better fatigue resistance, higher sensitivity, and superior thermal bistability compared to those with two furan rings [1]. Specifically, dithienylethenes have absorption in the range of 395–522 nm for closed isomers, while the thermal bistability of the S-containing compounds is comparable to the best-in-class Se-substituted derivatives [1]. This underscores that the thiophene core itself—and by extension, thiophene-based monomers like 2,4-diethynylthiophene—is a preferred scaffold for photochromic materials compared to oxygen-containing furan analogs.

Photochromic Materials Thermal Stability Optical Properties

High-Value Application Scenarios for 2,4-Diethynylthiophene CAS 153143-05-6 Based on Quantitative Differentiation Evidence


Synthesis of 2,4-Diethynylthiophene-Derived Triblock Copolymers for High-Efficiency All-Polymer Solar Cells

In all-polymer solar cell research, where power conversion efficiency (PCE) is a critical performance metric, 2,4-diethynylthiophene is the preferred monomer for synthesizing poly(diethynylthiophene) (PDET) blocks. When incorporated into a coil–rod–coil triblock copolymer and used as a 1 wt% compatibilizer, the PCE is enhanced from 5.90% to 6.24% (a ~6% relative increase), whereas the PDET homopolymer alone decreases efficiency [1]. This quantifiable benefit makes 2,4-diethynylthiophene essential for researchers optimizing compatibilizer strategies in organic photovoltaics.

Construction of Non-Symmetric Macrocyclic Porphyrinoid Hybrids via 2,4-Diethynylthiophene

For the synthesis of novel porphyrinoid macrocycles with specific topologies, 2,4-diethynylthiophene is uniquely required. While 2,5-diethynylthiophene yields bisaminoisoindoline thiophene-based macrocycles under Sonogashira coupling conditions, the 2,4-isomer provides access to isomeric S-confused, cis-diazatribenzothiophenyl porphyrins [1]. This regioisomer-dependent structural divergence is critical for tuning the photophysical and coordination properties of the final macrocycle.

Development of Photochromic Dithienylethene Derivatives with Superior Thermal Bistability

In the design of photochromic materials based on diarylethene scaffolds, the thiophene core—including 2,4-diethynylthiophene derivatives—offers a distinct advantage over furan-based analogs. Thiophene-based dithienylethenes demonstrate better fatigue resistance, higher sensitivity, and enhanced thermal bistability, with optical absorption tunable in the 395–522 nm range [1]. 2,4-Diethynylthiophene serves as a key building block for constructing these robust photochromic systems.

Gold-Catalyzed Diyne Cyclization to Access Distinct Heteroaromatic Architectures

In gold-catalyzed diyne cyclization reactions, the substitution pattern dictates the reaction pathway. While the 3,4-isomer yields pentaleno[c]thiophenes via a dual-gold catalyzed mechanism, the 2,4-diethynylthiophene isomer follows a different cyclization trajectory [1]. Researchers aiming to synthesize specific heteroaromatic frameworks must procure the correct isomer to achieve the desired cyclization outcome.

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